molecular formula C7H8N4O2S B12726645 2H-1,2,4-Benzothiadiazin-3(4H)-one, hydrazone, 1,1-dioxide CAS No. 90000-56-9

2H-1,2,4-Benzothiadiazin-3(4H)-one, hydrazone, 1,1-dioxide

Cat. No.: B12726645
CAS No.: 90000-56-9
M. Wt: 212.23 g/mol
InChI Key: WEZVWNMDSNVKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido typically involves the reaction of appropriate hydrazine derivatives with benzothiadiazine precursors. One common method includes the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Chlorothiazide
  • Hydrochlorothiazide
  • Phthalazinone derivatives

Uniqueness

3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido is unique due to its specific hydrazine substitution, which imparts distinct pharmacological properties compared to other benzothiadiazine derivatives. This uniqueness makes it a valuable compound for further research and development .

Properties

CAS No.

90000-56-9

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)hydrazine

InChI

InChI=1S/C7H8N4O2S/c8-10-7-9-5-3-1-2-4-6(5)14(12,13)11-7/h1-4H,8H2,(H2,9,10,11)

InChI Key

WEZVWNMDSNVKGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.